4-CHloro-2,5-dihydro-5-oxo-2-furanacetic acid
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Overview
Description
4-Chloro-2,5-dihydro-5-oxo-2-furanacetic acid is an organic compound with a molecular formula of C6H5ClO4 It is a derivative of furan, a heterocyclic organic compound, and contains a chlorine atom, making it a chlorinated furan derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dihydro-5-oxo-2-furanacetic acid typically involves multiple steps. One common method starts with the chlorination of 2,5-dihydro-5-oxo-2-furanacetic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-dihydro-5-oxo-2-furanacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-Chloro-2,5-dihydro-5-oxo-2-furanacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-chloro-2,5-dihydro-5-oxo-2-furanacetic acid involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom and the keto group. It can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,5-dihydro-5-oxofuran-2-acetate
- 2,5-Dihydro-5-oxofuran-2-acetate
- 2-Carboxy-2,5-dihydro-5-oxofuran-2-acetate
Uniqueness
4-Chloro-2,5-dihydro-5-oxo-2-furanacetic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its non-chlorinated analogs.
Properties
CAS No. |
76799-87-6 |
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Molecular Formula |
C6H5ClO4 |
Molecular Weight |
176.55 g/mol |
IUPAC Name |
2-(4-chloro-5-oxo-2H-furan-2-yl)acetic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4-1-3(2-5(8)9)11-6(4)10/h1,3H,2H2,(H,8,9) |
InChI Key |
ZPMJDSJYHGOBBW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)OC1CC(=O)O)Cl |
Canonical SMILES |
C1=C(C(=O)OC1CC(=O)O)Cl |
Synonyms |
2-chloromuconolactone |
Origin of Product |
United States |
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